(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione
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Overview
Description
Nagilactone C is an organooxygen compound and an organic heterotricyclic compound.
Scientific Research Applications
Sesquiterpenes from Natural Sources
A study identified novel sesquiterpenes from Acorus calamus, similar in structure to the compound , highlighting the importance of natural sources in discovering complex organic compounds with potential applications in scientific research (Wei-wei Dong, Minjie Li, Dajian Yang, Runhua Lu, 2010).
Marine Sponge Derivatives
Research on muurolane-type sesquiterpenes from the marine sponge Dysidea cinerea demonstrates the diversity of sesquiterpene structures available in marine organisms, which can be pivotal in scientific research (P. Kiem, C. Minh, N. X. Nhiem, et al., 2014).
Synthetic Approaches
A study focused on synthesizing and analyzing the crystal structure of a compound closely related to the one , indicating the potential for laboratory synthesis of complex molecular structures for research purposes (Wang Wei-don, 2014).
Asymmetric Synthesis Techniques
Research on the asymmetric synthesis of bicyclic and tricyclic polypropanoates explores methods to create complex organic structures, which can be crucial for developing new scientific research tools and compounds (C. Marchionni, P. Vogel, 2001).
Chemical Constituents from Corals
A study identified various compounds isolated from the hard coral Acropora pulchra, suggesting the potential for coral-derived compounds in scientific research, similar to the compound (Xu Shi, 2003).
Properties
Molecular Formula |
C19H22O7 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione |
InChI |
InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3/t10-,12-,13+,14-,15+,16+,18-,19-/m1/s1 |
InChI Key |
DGNOPGIIPQKNHD-PAFIYYKWSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@]([C@H]([C@H]5[C@@H]([C@@]4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O |
SMILES |
CC(C)C1=C2C(C3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O |
Canonical SMILES |
CC(C)C1=C2C(C3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O |
Synonyms |
nagilactone A of nagilactone C nagilactone B of nagilactone C nagilactone C nagilactone D of nagilactone C nagilactone E of nagilactone C nagilactone F of nagilactone C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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